3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with the molecular formula C15H13N3O4S This compound is notable for its unique structure, which includes a benzo[d]thiazole moiety, an azetidine ring, and an oxazolidine-2,4-dione core
Mechanism of Action
Mode of Action
The thiazole ring in the benzo[d]thiazole moiety is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Compounds containing a benzo[d]thiazole moiety have been found to exhibit diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole-6-carbonyl chloride, which is then reacted with azetidine-3-ylmethanol to form the intermediate compound. This intermediate is subsequently cyclized with oxazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole structures.
Azetidine derivatives: Molecules containing the azetidine ring.
Oxazolidine-2,4-dione derivatives: Compounds with the oxazolidine-2,4-dione core.
Uniqueness
3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13-7-22-15(21)18(13)6-9-4-17(5-9)14(20)10-1-2-11-12(3-10)23-8-16-11/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUUTLXBBHMMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)CN4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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